molecular formula C16H19N B11883535 4-(Hex-5-EN-1-YL)-3-methylisoquinoline CAS No. 167094-57-7

4-(Hex-5-EN-1-YL)-3-methylisoquinoline

Cat. No.: B11883535
CAS No.: 167094-57-7
M. Wt: 225.33 g/mol
InChI Key: OTMKEOYYJVAHKR-UHFFFAOYSA-N
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Description

4-(Hex-5-EN-1-YL)-3-methylisoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of the hex-5-en-1-yl group and the methyl group on the isoquinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hex-5-EN-1-YL)-3-methylisoquinoline typically involves the reaction of isoquinoline derivatives with hex-5-en-1-yl halides under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where isoquinoline boronic acid is reacted with hex-5-en-1-yl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Hex-5-EN-1-YL)-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Isoquinoline N-oxides.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(Hex-5-EN-1-YL)-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

167094-57-7

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-hex-5-enyl-3-methylisoquinoline

InChI

InChI=1S/C16H19N/c1-3-4-5-6-10-15-13(2)17-12-14-9-7-8-11-16(14)15/h3,7-9,11-12H,1,4-6,10H2,2H3

InChI Key

OTMKEOYYJVAHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)CCCCC=C

Origin of Product

United States

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